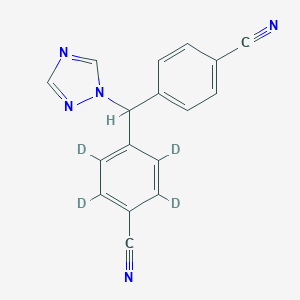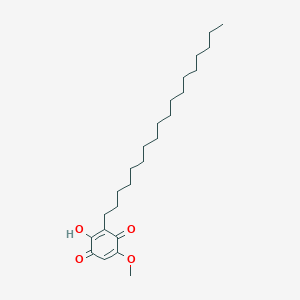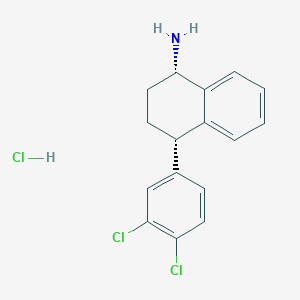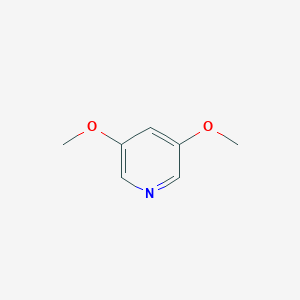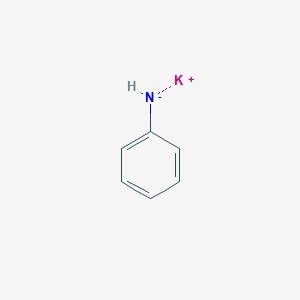
Monopotassium phenylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monopotassium phenylamide, also known as potassium benzamide, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzamide and is commonly used as a reagent in organic synthesis. The chemical formula of monopotassium phenylamide is C7H6NNaO.
Mecanismo De Acción
The mechanism of action of monoMonopotassium phenylamide phenylamide is not well understood. However, it is believed to act as a nucleophile in organic reactions, particularly in the formation of amides.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of monoMonopotassium phenylamide phenylamide. However, it has been reported to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using monoMonopotassium phenylamide phenylamide in laboratory experiments is its ability to act as a nucleophile in organic reactions. This makes it a valuable reagent in organic synthesis. However, one of the limitations of using this compound is its potential toxicity, which can be harmful to laboratory personnel.
Direcciones Futuras
There are several future directions for research involving monoMonopotassium phenylamide phenylamide. One area of research could focus on the development of new synthetic routes for the compound. Another area of research could focus on its potential use as a therapeutic agent in the treatment of fungal and bacterial infections.
In conclusion, monoMonopotassium phenylamide phenylamide is a valuable reagent in organic synthesis and has several potential applications in scientific research. While there is limited information available on its biochemical and physiological effects, it has been reported to have antifungal and antibacterial properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of monoMonopotassium phenylamide phenylamide can be achieved through the reaction of benzamide with Monopotassium phenylamide hydroxide in ethanol. The reaction results in the formation of monoMonopotassium phenylamide phenylamide and water. The reaction can be represented by the following equation:
C6H5CONH2 + KOH → C6H5CONK + H2O
Aplicaciones Científicas De Investigación
MonoMonopotassium phenylamide phenylamide has been used in various scientific research applications. It has been used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds. It has also been used in the synthesis of heterocyclic compounds.
Propiedades
Número CAS |
19642-99-0 |
|---|---|
Nombre del producto |
Monopotassium phenylamide |
Fórmula molecular |
C6H6KN |
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
potassium;phenylazanide |
InChI |
InChI=1S/C6H6N.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q-1;+1 |
Clave InChI |
BNETZTBHCSTBKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[NH-].[K+] |
SMILES canónico |
C1=CC=C(C=C1)[NH-].[K+] |
Otros números CAS |
19642-99-0 |
Sinónimos |
monopotassium phenylamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



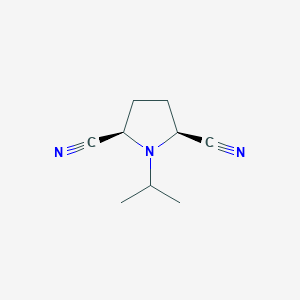
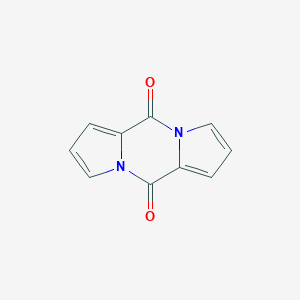
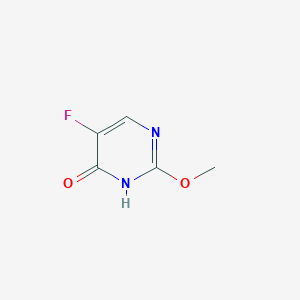
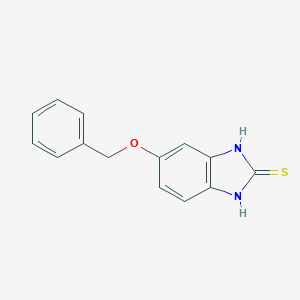
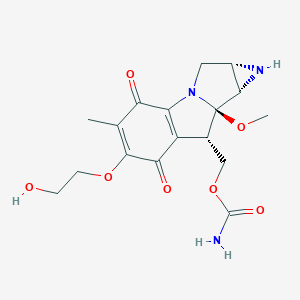
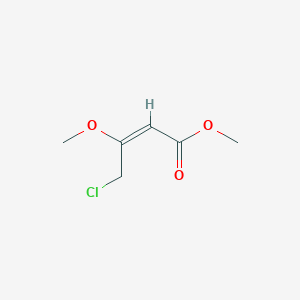
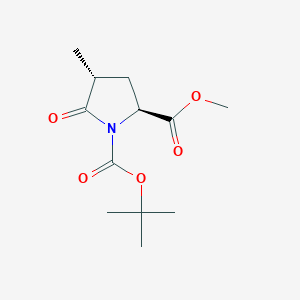
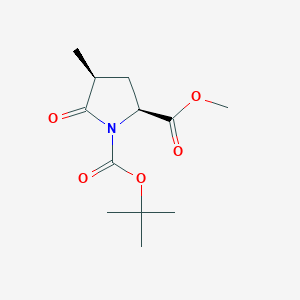
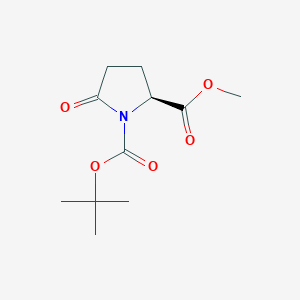
![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)
